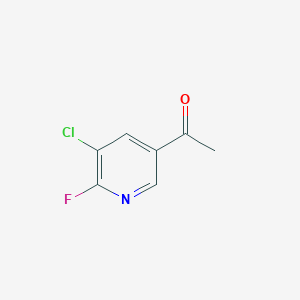
1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one is a fluorinated pyridine derivative with significant potential in various scientific and industrial applications. This compound features a pyridine ring substituted with chlorine and fluorine atoms at the 5 and 6 positions, respectively, and an ethanone group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one can be synthesized through several methods, including:
Halogenation: Starting from pyridine, halogenation reactions introduce chlorine and fluorine atoms at the desired positions.
Nucleophilic Substitution: Using appropriate nucleophiles, substitution reactions can be employed to introduce the ethanone group.
Cross-Coupling Reactions: Techniques such as Suzuki or Stille coupling can be used to form the desired compound by coupling halogenated pyridines with suitable partners.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and cross-coupling reactions. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted pyridines with different functional groups.
Scientific Research Applications
1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
1-(5-Chloro-6-fluoropyridin-3-YL)ethan-1-one is compared with other similar compounds, such as:
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone: Similar structure but with a trifluoroethanone group instead of ethanone.
(5-Chloro-3-fluoropyridin-2-yl)methanol: Similar halogenated pyridine but with a methanol group instead of ethanone.
These compounds share structural similarities but differ in functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C7H5ClFNO |
|---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(5-chloro-6-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,1H3 |
InChI Key |
MKSTWVXUFAVPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-1-(2-methoxyethyl)pyrrolo[3,2-b]pyridine](/img/structure/B15356214.png)
![7-chloro-2-methylBenzo[b]thiophene](/img/structure/B15356220.png)
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
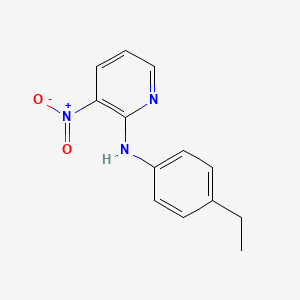

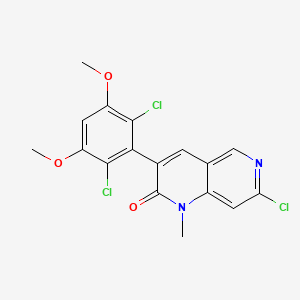
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)


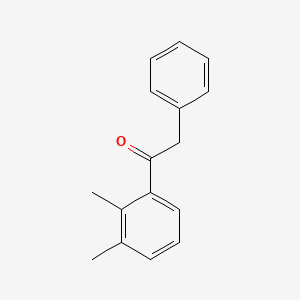

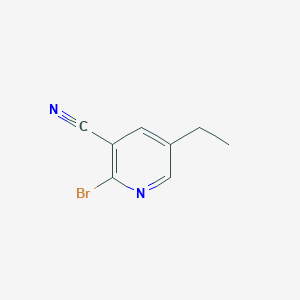

![Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
